molecular formula C15H15N5O B5869580 N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide

Cat. No. B5869580
M. Wt: 281.31 g/mol
InChI Key: LVCVUUVXIDPIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide, also known as BTA-AM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide varies depending on its application. In materials science, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide acts as a corrosion inhibitor by forming a protective layer on the surface of the metal or alloy, which prevents the metal from coming into contact with the corrosive environment. In biochemistry, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide acts as a fluorescent probe by binding to metal ions such as copper and iron, which results in a change in fluorescence intensity. In biomedicine, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been shown to have various biochemical and physiological effects depending on its concentration and application. In materials science, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been shown to reduce the corrosion rate of metals and alloys. In biochemistry, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been shown to selectively bind to metal ions such as copper and iron. In biomedicine, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide also has limitations, such as its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide research, such as exploring its potential as an anticancer agent, developing new applications in materials science, and investigating its interactions with other biomolecules. Additionally, further research is needed to optimize the synthesis method and improve the solubility of N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide.
Conclusion:
In conclusion, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide is a versatile chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a corrosion inhibitor, fluorescent probe, and anticancer agent. Further research is needed to explore its full potential and optimize its properties for various applications.

Synthesis Methods

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide can be synthesized through a simple reaction between 3-aminophenylacetic acid and 1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder with a melting point of 170-172°C.

Scientific Research Applications

N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been extensively studied for its potential applications in various fields such as materials science, biochemistry, and biomedicine. In materials science, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been used as a corrosion inhibitor for metals and alloys due to its ability to form a protective layer on the surface. In biochemistry, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been used as a fluorescent probe for detecting metal ions such as copper and iron. In biomedicine, N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[3-(benzotriazol-1-ylmethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11(21)17-13-6-4-5-12(9-13)16-10-20-15-8-3-2-7-14(15)18-19-20/h2-9,16H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVUUVXIDPIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.